Metal Chelation Selectivity
The 9-methyl substituent selectively modulates chelation with planar-configuration metal ions (Cu²⁺, Ni²⁺) while precluding chelation with tetrahedral ions (Zn²⁺, Hg²⁺), contrasting sharply with the 9-chloro and 9-hydroxy analogs [1].
| Evidence Dimension | Metal chelation behavior (qualitative observation of complex formation by visible absorption spectrum) |
|---|---|
| Target Compound Data | 9-Methyl-1-phenazinol (III): Affected chelation with Cu²⁺ and Ni²⁺; no chelation with Zn²⁺ and Hg²⁺ |
| Comparator Or Baseline | 9-Chloro-1-phenazinol (IV): Chelation observed only with Cu²⁺; 9-Hydroxy-1-phenazine-carboxylic acid (V): Formed stable 1:1 chelates with all four metals via carboxyl group |
| Quantified Difference | Qualitative binary distinction in chelation outcome (present/absent) across four metal ions |
| Conditions | Visible absorption spectroscopy; molar ratio method; metals tested at divalent oxidation state |
Why This Matters
This differential metal selectivity enables targeted applications in analytical detection or bioinorganic model studies where specific metal binding is required.
- [1] J-STAGE. Ability of Chelate Formation of 9-Substituted 1-Phenazinol Derivatives. Yakugaku Zasshi. 1964;84(8):703-706. View Source
